

# "Tert-butyl 3-bromo-1h-indole-1-carboxylate" physical and chemical properties

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## Compound of Interest

Compound Name: *Tert-butyl 3-bromo-1h-indole-1-carboxylate*

Cat. No.: B139348

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## An In-depth Technical Guide to Tert-butyl 3-bromo-1H-indole-1-carboxylate

**Abstract:** This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **tert-butyl 3-bromo-1H-indole-1-carboxylate** (CAS No. 143259-56-7). It is a pivotal intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its reactivity and applications as a versatile building block in modern synthetic chemistry, supported by structured data and procedural diagrams for clarity and practical application by researchers, scientists, and professionals in drug development.

## Introduction

**Tert-butyl 3-bromo-1H-indole-1-carboxylate** is a protected indole derivative widely utilized as a precursor in the synthesis of complex heterocyclic molecules. The presence of the tert-butoxycarbonyl (Boc) group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, while the bromine atom at the 3-position serves as a versatile functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This unique combination of features makes it an invaluable building block for creating diverse molecular scaffolds for drug discovery and materials science.

# Physical and Chemical Properties

The physical and chemical properties of **tert-butyl 3-bromo-1H-indole-1-carboxylate** are summarized below. The data presented is a combination of experimentally determined and computationally predicted values.

Table 1: Physical and Chemical Properties

Property	Value	Source/Note
CAS Number	143259-56-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	<chem>C13H14BrNO2</chem>	<a href="#">[1]</a>
Molecular Weight	296.16 g/mol	<a href="#">[1]</a>
IUPAC Name	tert-butyl 3-bromoindole-1-carboxylate	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[3]</a>
Boiling Point	367.9 ± 34.0 °C at 760 mmHg	Predicted
Density	1.37 ± 0.1 g/cm³	Predicted
Flash Point	176.3 ± 25.7 °C	Predicted
Solubility	Soluble in organic solvents such as THF, DMF, DCM, and ethyl acetate.	<a href="#">[3]</a>
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.	

## Spectral Data

Spectral analysis is crucial for the structural confirmation and purity assessment of the compound. While comprehensive published spectra for this specific compound are not readily available, the following data is predicted based on its structure and analysis of similar compounds.[\[4\]](#)

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data (CDCl<sub>3</sub>, 500 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 8.15	d	1H	H-7
~ 7.70	s	1H	H-2
~ 7.55	d	1H	H-4
~ 7.30	t	1H	H-5 / H-6
~ 7.25	t	1H	H-6 / H-5
1.65	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 3: Predicted  $^{13}\text{C}$  NMR Spectral Data (CDCl<sub>3</sub>, 125 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 149.5	C=O (carbamate)
~ 135.0	C-7a
~ 130.0	C-3a
~ 125.5	C-2
~ 125.0	C-5
~ 123.0	C-6
~ 119.0	C-4
~ 115.0	C-7
~ 100.0	C-3 (C-Br)
~ 84.0	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 28.0	-C(CH <sub>3</sub> ) <sub>3</sub>

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopy	Wavenumber (cm <sup>-1</sup> ) / m/z	Assignment
IR	~ 2975 (Medium-Strong)	C-H stretch (tert-butyl)
~ 1730 (Strong)	C=O stretch (carbamate)	
~ 1580 (Medium)	C=C stretch (aromatic)	
~ 1250 (Strong)	C-N stretch	
MS (EI)	295/297	[M] <sup>+</sup> (Molecular ion peak, bromine isotope pattern)
239/241	[M-56] <sup>+</sup> (Loss of isobutylene)	
195/197	[M-100] <sup>+</sup> (Loss of Boc group)	
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation, often base peak)	

## Experimental Protocols

### Synthesis of Tert-butyl 3-bromo-1H-indole-1-carboxylate

A common synthetic route involves the direct bromination of N-Boc protected indole.

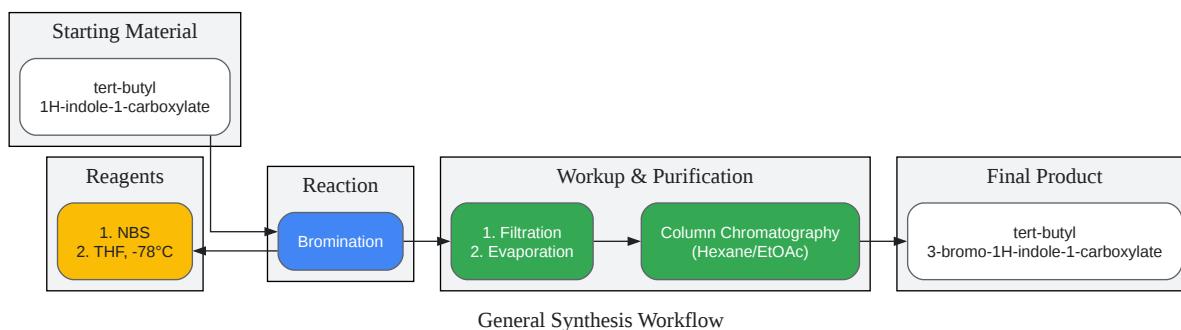
#### Materials:

- tert-butyl 1H-indole-1-carboxylate
- N-Bromosuccinimide (NBS)
- Tetrahydrofuran (THF), anhydrous
- Hexane
- Pyridine
- Silica Gel for column chromatography

#### Procedure:

- Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equiv.) in anhydrous THF in an oven-dried, three-necked flask under an inert atmosphere (e.g., argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise via a solid-addition funnel.
- Stir the resulting mixture in the dark at -78 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Allow the reaction to warm to room temperature.
- Add hexane and a small amount of pyridine, and filter the resulting suspension through a Celite pad to remove succinimide.
- Evaporate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid.[3]



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Caption: General workflow for the synthesis and purification.

## Spectral Analysis Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).<sup>[4]</sup>
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300 MHz or 500 MHz spectrometer. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard.<sup>[4][5]</sup>

### Infrared (IR) Spectroscopy:

- Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

### Mass Spectrometry (MS):

- Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10  $\mu\text{g/mL}$ .
- Data Acquisition: Acquire the mass spectrum using Electrospray Ionization (ESI) or Electron Ionization (EI) techniques.

## Reactivity and Synthetic Applications

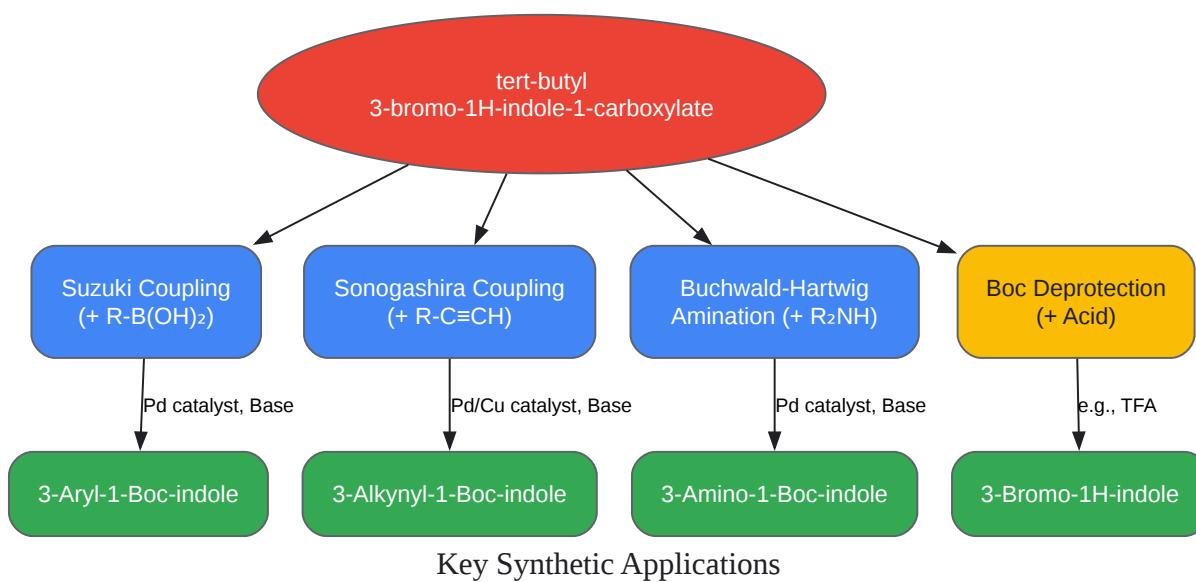
**Tert-butyl 3-bromo-1H-indole-1-carboxylate** is a versatile building block primarily due to two key features: the labile Boc-protecting group and the reactive C-Br bond at the 3-position.

- Boc Group: The tert-butoxycarbonyl group protects the indole nitrogen, preventing unwanted side reactions. It can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free 3-bromo-1H-indole.
- C-Br Bond: The bromine atom is an excellent leaving group, making the 3-position susceptible to a wide range of palladium-catalyzed cross-coupling reactions. This allows for

the facile introduction of various aryl, heteroaryl, alkyl, and alkynyl moieties, which is a cornerstone of modern drug discovery.

Key applications include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[6]
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[6]
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[6]
- Heck Coupling: Reaction with alkenes.



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Caption: Logical diagram of key cross-coupling reactions.

## Safety and Handling

**Tert-butyl 3-bromo-1H-indole-1-carboxylate** is classified as an irritant.

**Hazard Statements:**

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[\[2\]](#)

**Precautionary Statements:**

- Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[\[2\]](#)
- Response:
  - IF ON SKIN: Wash with plenty of soap and water.
  - IF INHALED: Remove person to fresh air and keep comfortable for breathing.
  - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - If skin or eye irritation persists, or if you feel unwell, get medical advice/attention.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

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